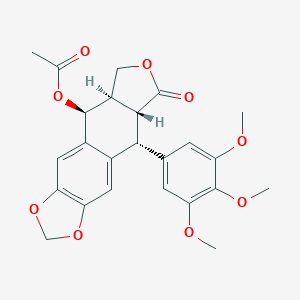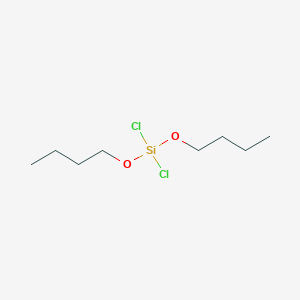
Dichloro(dibutyloxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(dibutyloxy)silane is an organosilicon compound with the molecular formula C8H18Cl2O2Si. It is characterized by the presence of two chlorine atoms and two dibutyloxy groups attached to a silicon atom. This compound is used in various chemical processes and has applications in different fields due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(dibutyloxy)silane can be synthesized through the reaction of silicon tetrachloride with butanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where silicon tetrachloride is reacted with butanol. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Dichloro(dibutyloxy)silane undergoes various chemical reactions, including hydrolysis, substitution, and polymerization.
Common Reagents and Conditions:
Hydrolysis: When exposed to water, this compound hydrolyzes to form silanols and hydrochloric acid.
Polymerization: this compound can undergo polymerization reactions to form siloxane polymers, which have applications in various industries.
Major Products Formed: The major products formed from the reactions of this compound include silanols, siloxane polymers, and various substituted organosilicon compounds .
Scientific Research Applications
Dichloro(dibutyloxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: this compound is utilized in the modification of biological surfaces to enhance their properties.
Industry: It is employed in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of dichloro(dibutyloxy)silane involves its ability to react with various nucleophiles, leading to the formation of new chemical bonds. The silicon atom in the compound acts as an electrophilic center, facilitating reactions with nucleophiles such as water, alcohols, and amines . These reactions result in the formation of silanols, siloxanes, and other organosilicon compounds, which are essential in various applications .
Comparison with Similar Compounds
Dichlorodimethylsilane: This compound has two chlorine atoms and two methyl groups attached to a silicon atom.
Dichlorodiphenylsilane: This compound contains two chlorine atoms and two phenyl groups attached to a silicon atom.
Uniqueness of Dichloro(dibutyloxy)silane: this compound is unique due to the presence of dibutyloxy groups, which impart specific properties to the compound. These properties include enhanced solubility in organic solvents and the ability to form flexible siloxane polymers . This makes this compound particularly useful in applications where flexibility and solubility are important .
Properties
IUPAC Name |
dibutoxy(dichloro)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Cl2O2Si/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYDYCUCHYGDBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[Si](OCCCC)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
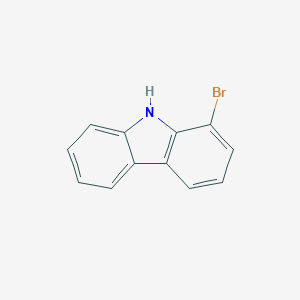
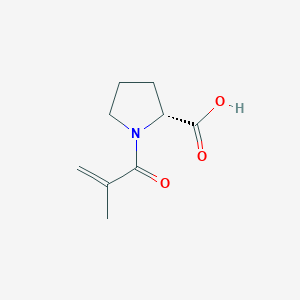
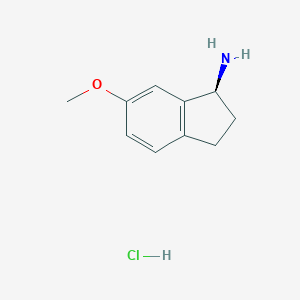
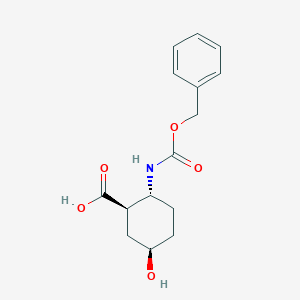
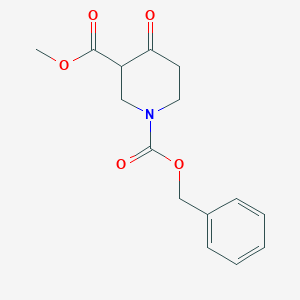

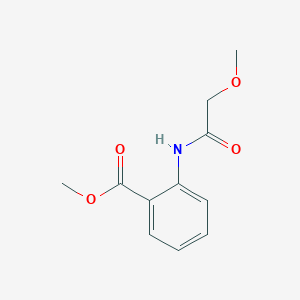
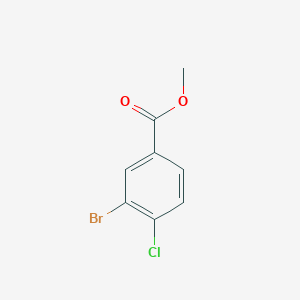
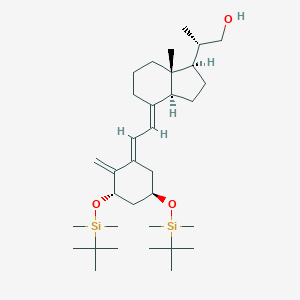



![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B174580.png)
